
Roseofungin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Roseofungin is a polyenic macrolide antibiotic of the subgroup of carbonyl conjugated pentaenes.
科学研究应用
Therapeutic Applications
1. Antifungal Activity
Roseofungin has demonstrated broad-spectrum antifungal activity against various fungal pathogens. It is particularly effective against dermatophytes, which are responsible for skin infections. In Kazakhstan, this compound-AS, a formulation containing this compound, has been included in the state register of medicines and is part of clinical protocols for treating dermatophytosis .
2. Cytotoxic and Antiradical Properties
Research has shown that this compound exhibits moderate cytotoxicity, with studies indicating that it can affect the viability of certain cell types at varying concentrations. The cytotoxic activity was assessed using Artemia salina larvae, revealing mortality rates that suggest potential therapeutic applications but also caution regarding dosage . Additionally, while this compound displays some antiradical activity, it is considered low compared to standard antioxidants like butylhydroxyanisole .
Agricultural Applications
1. Biopesticide Potential
The antifungal properties of this compound extend beyond human medicine into agricultural applications. Its ability to inhibit pathogenic fungi makes it a candidate for use as a biopesticide. Research into its effectiveness against plant pathogens could lead to environmentally friendly alternatives to synthetic fungicides .
2. Enhancing Crop Resistance
Studies suggest that compounds like this compound may enhance the resistance of plants to fungal infections when used as a foliar spray or soil amendment. This application could be crucial in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop health and yield.
Case Studies
Case Study 1: Clinical Use in Kazakhstan
In Kazakhstan, the introduction of this compound-AS has marked a significant advancement in treating superficial mycoses. The drug's inclusion in national formularies indicates its recognized efficacy and safety profile among healthcare providers. Clinical data from its use demonstrate high treatment success rates with minimal side effects compared to imported alternatives .
Case Study 2: Agricultural Trials
Field trials assessing the efficacy of this compound as a biopesticide have shown promising results against common fungal pathogens affecting crops such as tomatoes and peas. These trials involved applying this compound formulations at various concentrations and monitoring disease incidence and crop yield improvements over multiple growing seasons .
常见问题
Basic Research Questions
Q. What is the origin and structural classification of Roseofungin, and how does its polyene nature influence antifungal activity?
this compound is a polyene macrolide antibiotic produced by Streptomyces roseoflavus var. roseofungini AS-20.14 . Its polyene structure, characterized by conjugated double bonds, enables interaction with fungal ergosterol in cell membranes, disrupting membrane integrity and causing cell death. This mechanism is common among polyenes but distinguishes this compound due to reported lower toxicity compared to other polyenes like amphotericin B . Structural analysis via NMR and mass spectrometry is critical for confirming its macrolide backbone and hydroxyl groups, which mediate binding specificity .
Q. What experimental methodologies are recommended for characterizing this compound’s purity and bioactivity?
Key steps include:
- Purity assessment : HPLC with UV detection (λ = 280–300 nm for polyenes) and elemental analysis for C, H, N content .
- Bioactivity assays : Broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. and filamentous fungi .
- Toxicity profiling : Hemolysis assays (erythrocyte lysis) and cytotoxicity tests on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices . Reproducibility requires detailed experimental protocols, including solvent systems (e.g., DMSO for solubility) and incubation conditions .
Q. How does this compound’s efficacy compare to other polyene antifungals in preclinical studies?
Preclinical data indicate this compound’s MICs are 2–8 µg/mL for Candida albicans and Aspergillus fumigatus, comparable to amphotericin B but with reduced hemolytic activity (e.g., <10% hemolysis at 32 µg/mL vs. >50% for amphotericin B) . Studies should include head-to-head comparisons under standardized conditions (e.g., CLSI guidelines) and statistical analysis (e.g., ANOVA for MIC variability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different fungal strains?
Discrepancies may arise from strain-specific ergosterol content or membrane lipid composition. Methodological solutions:
- Ergosterol quantification : Use LC-MS to correlate fungal ergosterol levels with this compound’s MICs .
- Membrane fluidity assays : Fluorescence polarization with diphenylhexatriene (DPH) to assess membrane rigidity .
- Resistance screening : Serial passage experiments to identify mutations in ergosterol biosynthesis genes (e.g., ERG11) . Data normalization to internal controls (e.g., amphotericin B as a reference) is critical .
Q. What strategies optimize this compound’s stability and bioavailability in in vivo models?
Advanced approaches include:
- Complexation with cyclodextrins : β-cyclodextrin improves aqueous solubility (e.g., 2.5-fold increase) and reduces aggregation, validated via phase-solubility diagrams and molecular docking simulations .
- Liposomal encapsulation : Encapsulation efficiency (>80%) and drug release profiles (e.g., 60% release at 24 hours) should be assessed using dynamic light scattering (DLS) and dialysis methods .
- Pharmacokinetic studies : LC-MS/MS for plasma concentration-time curves (AUC, Cmax) in rodent models .
Q. How can transcriptomic or proteomic data elucidate this compound’s off-target effects?
- RNA-seq : Compare gene expression profiles in treated vs. untreated fungi (e.g., upregulated stress-response genes like HSP90).
- Proteomics : 2D gel electrophoresis or SILAC to identify dysregulated proteins (e.g., efflux pumps like CDR1).
- Network pharmacology : Integrate omics data with STRING or KEGG pathways to map secondary targets (e.g., oxidative stress pathways) . Validate findings using CRISPR-Cas9 knockouts of candidate genes .
Q. Methodological Frameworks
Designing a study to investigate this compound’s synergism with azoles: Key considerations
- Experimental design : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergism is defined as FICI ≤0.5 .
- Mechanistic validation : Fluorescence microscopy with Nile red to visualize ergosterol depletion or qRT-PCR for azole target gene (ERG11) expression .
- Statistical power : A sample size of n ≥3 replicates per group ensures reproducibility (α=0.05, β=0.2) .
Addressing reproducibility challenges in this compound synthesis and characterization
- Synthetic protocols : Document reaction conditions (e.g., temperature, pH) and purification steps (e.g., column chromatography solvents).
- Batch-to-batch variability : Use QC/QA metrics like HPLC purity (>95%) and NMR spectral matching .
- Open data practices : Deposit raw spectra and bioassay data in repositories (e.g., Zenodo) to enable third-party validation .
属性
CAS 编号 |
12687-98-8 |
---|---|
分子式 |
C39H62O10 |
分子量 |
690.9 g/mol |
IUPAC 名称 |
(3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione |
InChI |
InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+ |
InChI 键 |
YHVUXVJMFMUNKX-AFJHTLGSSA-N |
SMILES |
CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
手性 SMILES |
C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
规范 SMILES |
CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Roseofungin; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。